molecular formula C20H22N2O4S B2358701 1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea CAS No. 2320535-14-4

1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea

Cat. No. B2358701
CAS RN: 2320535-14-4
M. Wt: 386.47
InChI Key: YJDRSTTYUUSQKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The functional groups present in the molecule can give clues about its reactivity .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can be influenced by the functional groups in the molecule .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how it interacts with biological systems. This could involve in vitro or in vivo studies .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicology studies. These studies can provide information about the compound’s potential effects on human health and the environment .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its use in fields such as medicine or materials science .

properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-25-15-6-4-14(5-7-15)10-11-21-20(24)22-13-16(23)17-8-9-18(26-17)19-3-2-12-27-19/h2-9,12,16,23H,10-11,13H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDRSTTYUUSQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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